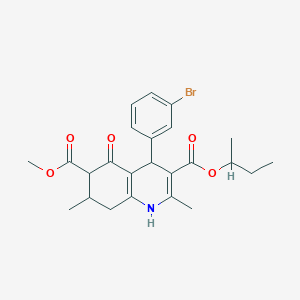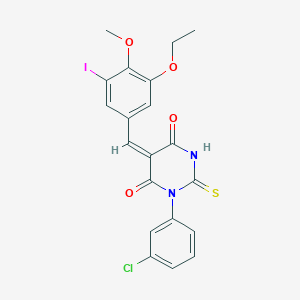![molecular formula C18H27N3O3 B6077934 N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide, commonly known as NEMB, is a chemical compound that has gained significance in the field of scientific research due to its potential applications in various areas of study.
Mecanismo De Acción
The mechanism of action of NEMB involves the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell differentiation. By inhibiting HDAC enzymes, NEMB can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, NEMB has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NEMB has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and have antifungal and antibacterial properties. Additionally, NEMB has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NEMB is its potential as a novel cancer therapy. It has been found to have significant anticancer activity and can induce cell cycle arrest and apoptosis in cancer cells. Additionally, NEMB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of NEMB is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for the study of NEMB. One potential area of research is the development of novel cancer therapies using NEMB. Additionally, NEMB could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, NEMB could be studied further for its potential use as a new antibiotic, given its antifungal and antibacterial properties.
Conclusion:
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NEMB could lead to the development of novel cancer therapies, new antibiotics, and potential treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis method of NEMB involves the reaction of 3-(4-morpholinylmethyl)benzyl chloride with N-(2-aminoethyl)morpholine in the presence of a base such as potassium carbonate. The reaction yields NEMB as a white solid with a melting point of 180-182°C and a molecular weight of 394.5 g/mol.
Aplicaciones Científicas De Investigación
NEMB has been extensively studied for its potential applications in various areas of scientific research. It has been found to have significant anticancer activity and has been used in the development of novel cancer therapies. NEMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, NEMB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-4-5-20-6-10-23-11-7-20)17-3-1-2-16(14-17)15-21-8-12-24-13-9-21/h1-3,14H,4-13,15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFEHNTHLOFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)